molecular formula C13H16O2 B12528349 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine CAS No. 661492-67-7

4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine

Cat. No.: B12528349
CAS No.: 661492-67-7
M. Wt: 204.26 g/mol
InChI Key: AGPALJBBRHQJRW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is an organic compound that belongs to the class of benzoxocines This compound is characterized by a benzene ring fused to an oxocine ring, with a methoxymethyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine typically involves the following steps:

    Formation of the Benzoxocine Ring: The benzoxocine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl ether or a benzyl alcohol derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxocine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 4-(formylmethyl)-1,6-dihydro-2H-3-benzoxocine.

    Reduction: Formation of 4-(methoxymethyl)-1,6-dihydro-2H-3-benzoxane.

    Substitution: Formation of various substituted benzoxocines depending on the electrophile used.

Scientific Research Applications

4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoxocine ring structure can also interact with biological membranes, affecting the compound’s distribution and activity within cells.

Comparison with Similar Compounds

  • 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxane
  • 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxepine
  • 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxonine

Comparison: 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is unique due to its specific ring structure and the presence of the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.

Properties

CAS No.

661492-67-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(methoxymethyl)-2,6-dihydro-1H-3-benzoxocine

InChI

InChI=1S/C13H16O2/c1-14-10-13-7-6-11-4-2-3-5-12(11)8-9-15-13/h2-5,7H,6,8-10H2,1H3

InChI Key

AGPALJBBRHQJRW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CCC2=CC=CC=C2CCO1

Origin of Product

United States

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